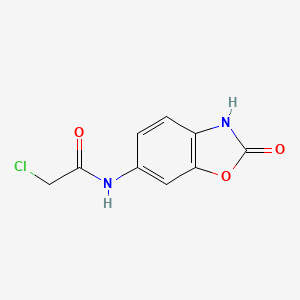

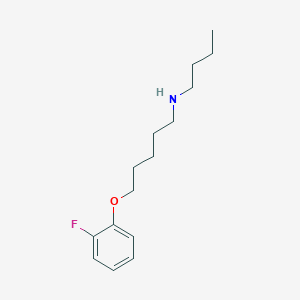

![molecular formula C9H8FN3OS B1299532 5-[(4-氟苯氨基)-甲基]-[1,3,4]恶二唑-2-硫醇 CAS No. 436095-85-1](/img/structure/B1299532.png)

5-[(4-氟苯氨基)-甲基]-[1,3,4]恶二唑-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

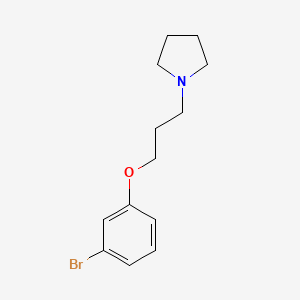

The compound "5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the 4-fluoro-phenylamino group suggests potential biological activity, as fluorine atoms are often included in pharmaceuticals to enhance their properties .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of hydrazides with carbon disulfide or other reagents to form the oxadiazole ring. In the case of compounds with similar structures, the synthesis has been achieved by refluxing the appropriate precursors, such as 1,3,4 oxadiazole-2-thiol with other reagents like 4-(2-chloroethyl) morpholine hydrochloride . The Mannich reaction has also been used to introduce the amino-methyl group into the oxadiazole ring . These methods provide a basis for the synthesis of the compound , although the exact synthesis details for this specific compound are not provided in the data.

Molecular Structure Analysis

The molecular structure of related 1,3,4-oxadiazole derivatives has been confirmed using various spectroscopic techniques, including NMR, IR, and Mass spectral studies. Single-crystal X-ray diffraction studies have also been employed to determine the crystal structure and lattice parameters, confirming the compound's monoclinic system . These techniques would be applicable for analyzing the molecular structure of "5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol".

Chemical Reactions Analysis

The 1,3,4-oxadiazole ring is known to participate in various chemical reactions. For instance, it can act as a condensing agent in the synthesis of amides, esters, and ureas . The thiol group present in the compound can also undergo tautomerism, which is the interconversion between thiol and thione forms, affecting the compound's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of the 4-fluoro-phenylamino group can affect the compound's electron distribution, which can be studied using HOMO and LUMO analysis to determine charge transfer within the molecule . The compound's stability can be analyzed using NBO analysis, which assesses hyper-conjugative interactions and charge delocalization . The first hyperpolarizability of similar compounds suggests potential for non-linear optical applications . Additionally, the antimicrobial and antioxidant properties of these compounds have been evaluated, with some showing significant activity .

科学研究应用

抗菌活性

多项研究重点介绍了恶二唑衍生物的合成和评估,包括与 5-[(4-氟苯氨基)-甲基]-[1,3,4]恶二唑-2-硫醇 类似的结构,以了解其抗菌特性。例如,JagadeeshPrasad 等人(2015 年)合成了一系列带有 1,3,4-恶二唑啉环系的曼尼希碱,并筛选了它们的抗菌活性,揭示了对各种微生物菌株的有希望的结果 (JagadeeshPrasad 等人,2015 年)。类似地,具有恶二唑结构的化合物已被评估其对细菌、霉菌和酵母的有效性,在多种情况下显示出相当的抗菌活性 (Tien 等人,2016 年)。

缓蚀

恶二唑衍生物作为缓蚀剂的有效性已得到广泛研究。Ammal 等人(2018 年)评估了恶二唑衍生物在硫酸中对低碳钢的缓蚀能力,证明了它们在金属表面形成保护层的可能性 (Ammal 等人,2018 年)。

酶抑制

还发现恶二唑衍生物可以抑制特定的酶。Yamada 等人(2004 年)发现一系列 5-芳基-1,3,4-恶二唑-2-硫醇可以抑制反肉桂酸 4-羟化酶(植物苯丙烷类生物合成中的关键酶),表明这些化合物在农用化学品开发中的潜在应用 (Yamada 等人,2004 年)。

抗氧化性能

对恶二唑衍生物的抗氧化能力的研究显示出有希望的结果。例如,Shehzadi 等人(2018 年)探索了新型恶二唑衍生物的自由基清除和内源性防御系统诱导活性,证明了其显着的抗氧化潜力 (Shehzadi 等人,2018 年)。

属性

IUPAC Name |

5-[(4-fluoroanilino)methyl]-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3OS/c10-6-1-3-7(4-2-6)11-5-8-12-13-9(15)14-8/h1-4,11H,5H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJUDPUJCHMLGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC2=NNC(=S)O2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360670 |

Source

|

| Record name | 5-[(4-Fluoroanilino)methyl]-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol | |

CAS RN |

436095-85-1 |

Source

|

| Record name | 5-[(4-Fluoroanilino)methyl]-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

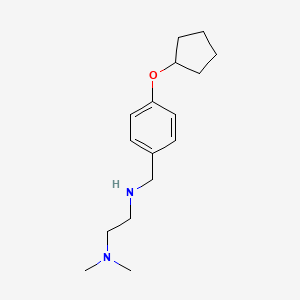

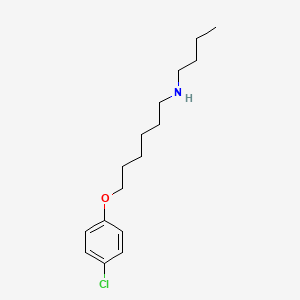

![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)

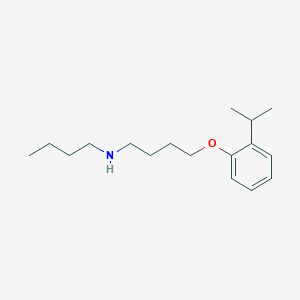

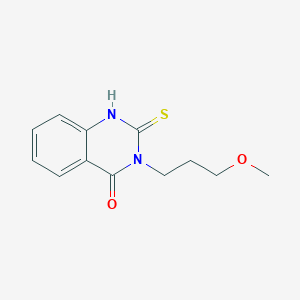

![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)

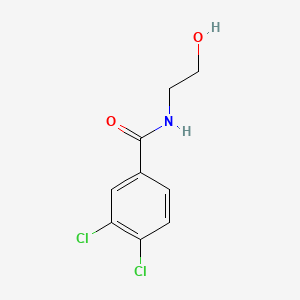

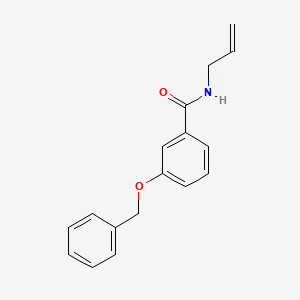

![2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B1299485.png)

![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)

![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)